
azane;carbonic acid;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “azane;carbonic acid;platinum” is a complex chemical entity that combines azane (a class of compounds consisting of nitrogen and hydrogen), carbonic acid (a weak acid formed from the dissolution of carbon dioxide in water), and platinum (a transition metal known for its catalytic properties)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;carbonic acid;platinum involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. One common method involves the reaction of azane with carbonic acid in the presence of a platinum catalyst. The reaction typically occurs under controlled temperature and pressure conditions to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactors where azane and carbonic acid are introduced in the presence of platinum. The reaction conditions are carefully monitored to optimize yield and purity. Advanced techniques such as continuous flow reactors and high-pressure systems are employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Azane;carbonic acid;platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions involving this compound often lead to the formation of simpler nitrogen and carbon compounds.
Substitution: The platinum component can participate in substitution reactions, where ligands attached to the platinum are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce nitrogen oxides and carbon dioxide, while reduction reactions may yield ammonia and methane.
Scientific Research Applications
Azane;carbonic acid;platinum has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.
Medicine: Platinum-based compounds are known for their anticancer properties, and this compound is being investigated for its potential use in cancer therapy.
Industry: The compound is used in industrial processes such as the production of fertilizers and the treatment of wastewater.
Mechanism of Action
The mechanism of action of azane;carbonic acid;platinum involves its interaction with molecular targets and pathways within a system. In catalytic processes, the platinum component facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction. In biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ammonia (NH₃): The simplest azane, ammonia is a key compound in the nitrogen cycle and is widely used in agriculture and industry.
Carbon Dioxide (CO₂): A major component of the carbonic acid system, carbon dioxide is involved in various environmental and biological processes.
Platinum Complexes: Other platinum-based compounds, such as cisplatin and carboplatin, are well-known for their use in cancer therapy.
Uniqueness
Azane;carbonic acid;platinum is unique due to its combination of nitrogen, carbon, and platinum components, which confer distinct chemical properties and potential applications. Its ability to participate in a wide range of chemical reactions and its potential use in various fields make it a compound of significant interest.
Properties
Molecular Formula |
C2H16N4O6Pt |
|---|---|
Molecular Weight |
387.26 g/mol |
IUPAC Name |
azane;carbonic acid;platinum |
InChI |
InChI=1S/2CH2O3.4H3N.Pt/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3; |
InChI Key |
AGUMVCVDCJQCIQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


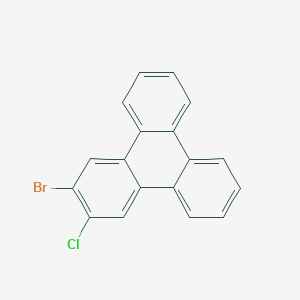
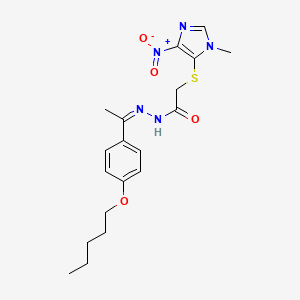
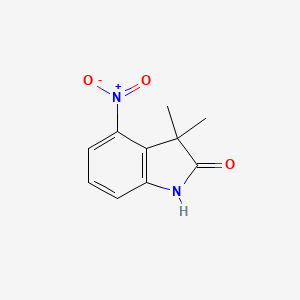
![4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B13657724.png)
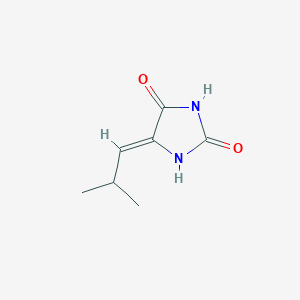

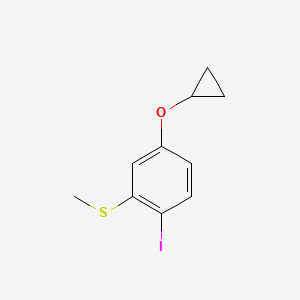


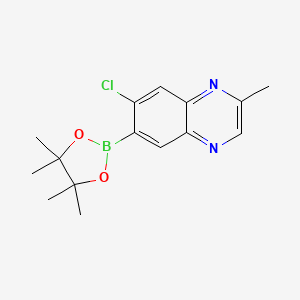

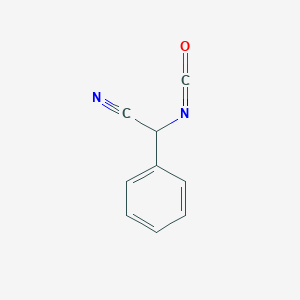
![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)
